molecular formula C12H12N4O B14494901 2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide CAS No. 64164-91-6

2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide

Cat. No.: B14494901
CAS No.: 64164-91-6
M. Wt: 228.25 g/mol
InChI Key: ZOEACYRAVUGVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of both phenyl and pyridinyl groups attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide typically involves the reaction of phenylhydrazine with pyridine-2-carboxylic acid or its derivatives. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide is unique due to its specific combination of phenyl and pyridinyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

64164-91-6

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

1-anilino-3-pyridin-2-ylurea

InChI

InChI=1S/C12H12N4O/c17-12(14-11-8-4-5-9-13-11)16-15-10-6-2-1-3-7-10/h1-9,15H,(H2,13,14,16,17)

InChI Key

ZOEACYRAVUGVIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)NC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.